molecular formula C8H9N B1297411 Isoindoline CAS No. 496-12-8

Isoindoline

Cat. No.: B1297411
CAS No.: 496-12-8
M. Wt: 119.16 g/mol
InChI Key: GWVMLCQWXVFZCN-UHFFFAOYSA-N
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Description

Isoindoline (C₈H₉N) is a bicyclic organic compound consisting of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. This structure confers unique chemical properties, making it a versatile scaffold in pharmaceuticals, agrochemicals, and materials science. Key derivatives include isoindolinones (oxidized forms) and halogenated or alkyl-substituted variants, which are widely used in drug discovery (e.g., kinase inhibitors and antipsychotics) .

Preparation Methods

Diels–Alder Reactions

The Diels–Alder reaction is a widely utilized method for synthesizing isoindoline derivatives. This cycloaddition reaction allows for the formation of the isoindole moiety, which can be further transformed into isoindolines.

  • Example : The synthesis of cytochalasin derivatives using intramolecular Diels–Alder reactions has been documented, where specific precursors containing the necessary functional groups undergo cyclization to yield isoindolinone intermediates.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes, which can be adapted to introduce this compound structures.

  • Methodology : A study detailed a one-pot synthesis of this compound through a Heck-aza-Michael strategy, where vinylsulfonamides were reacted with substituted amines to form this compound derivatives.

Catalytic Hydrogenation

A notable method involves the catalytic hydrogenation of phthalonitrile, leading directly to this compound.

  • Process : This method utilizes platinum on carbon as a catalyst under high-pressure hydrogen conditions (100-180 bars) and moderate temperatures (30-100 °C). This approach has shown yields exceeding 75% with high purity.

Umpolung Strategy

Recent advancements include an umpolung strategy that enables the one-pot synthesis of isoindolines from readily available starting materials under mild conditions.

  • Findings : This method has demonstrated good to excellent yields while also being efficient in terms of time and resource utilization.

The following table summarizes key aspects of various preparation methods for this compound:

Method Key Features Yield (%) Reaction Conditions
Diels–Alder Reaction Intramolecular cyclization; versatile precursors Variable Depends on substrate
Heck Reaction Palladium-catalyzed; one-pot synthesis Up to 91% Mild conditions
Catalytic Hydrogenation Direct conversion from phthalonitrile >75% High pressure (100-180 bars)
Umpolung Strategy One-pot synthesis; mild conditions Good to excellent Room temperature

Recent studies have highlighted the biological significance of this compound derivatives, particularly in drug development:

  • Biological Activity : Isoindolines have been identified as potent enhancers of antibiotic efficacy against multidrug-resistant pathogens such as Acinetobacter baumannii. Their structural diversity allows for tailored pharmacological profiles.

  • Drug Development : The synthesis of this compound-based compounds has been linked to various therapeutic applications, including antimicrobial and anticancer activities, showcasing their potential as drug candidates.

The preparation of this compound encompasses a variety of synthetic strategies that cater to different research needs and applications. The choice of method often depends on factors such as desired yield, purity, and environmental considerations. Ongoing research continues to refine these methods, enhancing the efficiency and applicability of isoindolines in pharmaceutical chemistry.

Scientific Research Applications

Isoindoline derivatives have been extensively studied for their biological activities , which include:

  • Anticancer Properties : Various this compound compounds have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, derivatives such as NCTD4 have shown promising results in inhibiting colon cancer cell growth through mechanisms involving membrane damage and apoptosis induction .
  • Antimicrobial Activity : this compound derivatives exhibit potent antibacterial and antifungal properties. Compounds synthesized with this compound frameworks have been effective against Mycobacterium tuberculosis and other pathogens, indicating their potential in treating infectious diseases .
  • Anti-inflammatory Effects : this compound compounds have been identified as inhibitors of cyclooxygenase (COX), making them potential candidates for anti-inflammatory drug development .

Drug Development

This compound's structural versatility has led to the development of numerous drugs across various therapeutic areas:

Drug Name Indication Mechanism
ThalidomideCancer, leprosyImmunomodulatory effects
LurasidoneSchizophreniaDopamine and serotonin receptor modulation
ChlorthalidoneHypertensionDiuretic action
ApremilastPsoriasisPhosphodiesterase 4 inhibition

These drugs illustrate this compound's significance in addressing complex health issues, from mental disorders to inflammatory conditions .

Anticancer Research

A study evaluated a series of this compound derivatives for their anticancer efficacy against colon cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the this compound core could enhance antitumor activity.

Antimicrobial Applications

Research on this compound-1,3-dione derivatives demonstrated their effectiveness against Mycobacterium leprae and M. tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential . The study emphasized the importance of structural modifications to improve efficacy while minimizing cytotoxic effects.

Neurodegenerative Disease

Recent advancements have explored this compound compounds as potential treatments for neurodegenerative diseases like Alzheimer's. Compounds designed as cholinesterase inhibitors showed promise in enhancing cognitive function by increasing acetylcholine levels in the brain . This area of research is particularly relevant given the rising prevalence of neurodegenerative disorders globally.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxyisoindoline-1,3-dione

  • CAS Number : 50727-06-5
  • Structural Features : A diketone derivative of this compound with hydroxyl substitution at position 3.
  • Similarity to this compound : Structural similarity score of 0.98 (Tanimoto coefficient) .
  • Key Differences :
    • The presence of two ketone groups increases electrophilicity, enhancing reactivity in nucleophilic addition reactions.
    • Higher solubility in polar solvents compared to unmodified this compound.
  • Applications : Intermediate in synthesizing fluorescent dyes and photoactive polymers .

6-Hydroxy-2-methylisoindolin-1-one

  • CAS Number : 1344701-44-5
  • Structural Features: Methyl group at position 2 and hydroxyl group at position 6 on the isoindolinone backbone.
  • Similarity to this compound : Structural similarity score of 0.94 .
  • Key Differences :
    • Methyl substitution improves metabolic stability, making it favorable in drug design.
    • Hydroxyl group facilitates hydrogen bonding, altering pharmacokinetic profiles.
  • Applications : Precursor for antitumor agents and protease inhibitors .

Isoindolin-4-amine Hydrochloride

  • CAS Number : 92259-85-3
  • Structural Features : Amine group at position 4 and hydrochloride salt form.
  • Similarity to this compound : Structural similarity score of 0.93 .
  • Key Differences :
    • Protonated amine enhances water solubility and bioavailability.
    • The hydrochloride salt stabilizes the compound for storage and handling.
  • Applications : Building block for antidepressants and neurotransmitter analogs .

Isoquinoline

  • CAS Number : 119-65-3
  • Structural Features : Benzopyridine structure with a nitrogen atom in the six-membered ring.
  • Similarity to this compound: Lower structural similarity (non-fused rings) but functional overlap in medicinal chemistry.
  • Key Differences :
    • Aromaticity of the pyridine ring increases basicity (pKa ~4.9) compared to this compound (pKa ~2.1).
    • Broader applications in alkaloid synthesis (e.g., morphine, papaverine) .

Data Tables

Table 1: Structural and Functional Comparison of this compound Derivatives

Compound Name CAS Number Structural Features Similarity Score Key Applications
This compound 496-12-8 Bicyclic, NH in five-membered ring 1.00 Drug intermediates, polymers
5-Hydroxythis compound-1,3-dione 50727-06-5 Diketone, hydroxyl at C5 0.98 Fluorescent dyes
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 Methyl at C2, hydroxyl at C6 0.94 Antitumor agents
Isoindolin-4-amine hydrochloride 92259-85-3 Amine at C4, HCl salt 0.93 Antidepressants
Isoquinoline 119-65-3 Benzopyridine, aromatic N N/A Alkaloid synthesis

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Water)
This compound 119.16 75–77 Low
5-Hydroxythis compound-1,3-dione 175.13 210–212 Moderate
Isoindolin-4-amine HCl 195.08 >300 High
Isoquinoline 129.16 26–28 Insoluble

Biological Activity

Isoindoline, a bicyclic compound derived from isoindole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound has a structure characterized by a fused benzene and a five-membered nitrogen-containing ring. Its basic chemical formula is C8_8H7_7N. Various synthetic methods for this compound derivatives have been developed, including:

  • Flash Vacuum Pyrolysis : A method involving the thermal decomposition of N-substituted isoindolines.
  • Condensation Reactions : Utilizing benzyl azides with α-aryl diazoesters to form this compound structures.

These synthetic approaches enable the production of various this compound derivatives with enhanced biological activities .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, making them significant in drug development. The major activities include:

  • Anticancer Properties : this compound derivatives have shown promising results against various cancer cell lines. For instance, compounds synthesized from this compound-1,3-dione demonstrated significant antiproliferative effects on human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Research indicates that this compound derivatives possess antibacterial and antifungal properties. For example, certain halogenated isoindole derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin .
  • Anti-inflammatory Activity : Isoindole compounds have been identified as inhibitors of cyclooxygenase (COX), which is crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some this compound derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are important for treating neurodegenerative diseases such as Alzheimer's. Compounds with N-benzyl substitutions displayed potent AChE inhibitory activity with IC50_{50} values ranging from 2.1 to 7.4 μM .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study synthesized several isoindole-1,3-dione derivatives that exhibited significant anticancer activity against Caco-2 and HCT-116 cell lines. The most effective compound showed an IC50_{50} value of 1.174 μmol/mL, indicating its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Evaluation :
    • Research on halogenated isoindole derivatives found that these compounds displayed effective antimicrobial activity against Leishmania tropica with an IC50_{50} of 0.0478 μmol/mL, outperforming traditional treatments like Glucantime .
  • Neuroprotective Properties :
    • A series of N-benzylisoindole derivatives were evaluated for their neuroprotective effects against H2_2O2_2-induced cell death in PC12 neurons. The study concluded that these compounds not only inhibited AChE but also provided neuroprotection, suggesting their dual therapeutic potential in Alzheimer's disease .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsEffective against Caco-2 and HCT-116 cells
AntimicrobialExhibits antibacterial and antifungal propertiesStrong activity against Leishmania tropica
Anti-inflammatoryInhibits cyclooxygenase (COX)Potential for treating inflammatory diseases
NeuroprotectiveAChE inhibition leading to neuroprotectionSignificant effects on PC12 neurons

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for isoindoline derivatives while ensuring reproducibility?

Answer:

  • Experimental Design: Use factorial design to test variables (e.g., temperature, catalysts, solvents) and identify optimal conditions. For example, varying palladium catalyst loadings in cross-coupling reactions can reveal yield trends .
  • Reproducibility: Document reaction parameters (e.g., stoichiometry, purification steps) in the main manuscript, with extended protocols in supplementary materials .
  • Validation: Confirm product identity via NMR, HRMS, and XRD, comparing spectral data to literature for known derivatives .

Q. What analytical techniques are critical for characterizing this compound stability under different environmental conditions?

Answer:

  • Accelerated Aging Studies: Expose compounds to controlled UV light, humidity, and temperature cycles. Monitor degradation via HPLC or LC-MS to quantify stability .
  • Data Presentation: Tabulate degradation rates (e.g., half-life, % remaining) with error margins. Use SI units and avoid redundant data in figures .
  • Control Groups: Include inert atmosphere controls to isolate oxidative vs. hydrolytic degradation pathways .

Q. How should researchers design comparative studies to evaluate this compound bioactivity across cell lines?

Answer:

  • Hypothesis Framing: Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "Does this compound X inhibit apoptosis in Y cancer cell line compared to cisplatin?" .
  • Dose-Response Curves: Test 5–10 concentrations in triplicate, using IC₅₀ values to compare potency. Normalize data to untreated controls .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report p-values and confidence intervals .

Advanced Research Questions

Q. What computational methods resolve contradictory data on this compound’s electronic properties in DFT studies?

Answer:

  • Model Selection: Compare results from B3LYP, M06-2X, and ωB97X-D functionals to assess basis set sensitivity. Use Gaussian or ORCA software .
  • Benchmarking: Validate against experimental UV-Vis or cyclic voltammetry data. Discrepancies >0.5 eV warrant re-evaluation of solvation models .
  • Meta-Analysis: Systematically review published DFT studies to identify common outliers or methodological biases .

Q. How can mechanistic studies distinguish between radical vs. ionic pathways in this compound polymerization?

Answer:

  • Trapping Experiments: Introduce TEMPO (radical scavenger) or ionic inhibitors (e.g., NaCl) to reaction mixtures. Monitor polymerization rates via GPC .
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated monomers. KIE >2 suggests radical mechanisms .
  • In Situ Spectroscopy: Use EPR to detect radical intermediates or FT-IR to track ionic species formation .

Q. What strategies reconcile conflicting reports on this compound’s catalytic efficiency in asymmetric synthesis?

Answer:

  • Variable Isolation: Replicate studies under identical conditions (solvent, temperature, catalyst loading). Use published protocols from high-impact journals .
  • Stereochemical Analysis: Compare enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Discrepancies may arise from impurity profiles .
  • Collaborative Validation: Share samples with independent labs to verify results, addressing equipment or operator bias .

Q. Methodological Frameworks

Research Stage Tools/Approaches Evidence-Based Guidelines
Hypothesis TestingFINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)Refine questions to align with resource constraints and field gaps .
Data ContradictionSystematic Review + Meta-AnalysisAggregate studies using PRISMA guidelines to identify confounding variables .
Manuscript PreparationIMRaD Structure (Introduction, Methods, Results, Discussion)Follow journal-specific rules for tables, figures, and references .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMLCQWXVFZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964291
Record name 2,3-Dihydro-1H-isoindole
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-12-8
Record name Isoindoline
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Record name 2,3-Dihydro-1H-isoindole
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Record name Isoindoline
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Synthesis routes and methods I

Procedure details

A solution of 12.0 g (0.044 mol) of 2-(p-tolylsulfonyl) isoindoline, 12.0 g (0.13 mol) of phenol, 90 ml of 48% HBr, and 15 ml (0.201 mol) of propionic acid was refluxed for two hours. The mixture was cooled to room temperature, triturated with diethyl ether, and then added to a solution of 75 gm of sodium hydroxide in 200 ml of cold water. This mixture was extracted with diethyl ether and the combined ether extracts were washed with water. The organic phase was dried over magnesium sulfate, concentrated in vacuo and kugelrohr distilled to give 3.28 g (61%) of a white solid, m.p. 118°-127° C. NMR (CDCl3) δ 2.2 (1H,s), 4.0 (4H, s), 6.95 (4H, s)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-allyloxy-5-chloro-phenyl)-5-fluoro-2-(2-methyl-propane-2-sulfinyl)-2,3-dihydro-1H-isoindole (230 mg, 0.56 mmol, 1.0 eq.) in MeOH (10 mL), 4M HCl in dioxane (2 mL) was added. The mixture was stirred at r.t. for 2 hours. The reaction mixture was concentrated in vacuo. To a solution of the residue and DIPEA (0.30 mL, 1.69 mmol, 3.0 eq.) in DCM (10 mL), benzyl chloroformate (0.10 mL, 0.68 mmol, 1.2 eq.) was added. The mixture was stirred at r.t. for 4 hours. The reaction mixture was diluted with 1M aq. citric acid soln. (10 mL). The layers were separated. The aq. phase was extracted with DCM (2×10 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×10 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by prep. HPLC (column: Atlantis, 30×75 mm, 10 um, UV/MS, acidic conditions) and concentrated in vacuo to give the desired isoindoline.
Name
1-(2-allyloxy-5-chloro-phenyl)-5-fluoro-2-(2-methyl-propane-2-sulfinyl)-2,3-dihydro-1H-isoindole
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of (±)-1-(5-chloro-2-hydroxy-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (7.47 g, 21.6 mmol, 1.0 eq.) and potassium carbonate anhydrous (4.48 g, 32.4 mmol, 1.5 eq.) in acetone (400 mL), ethyl bromoacetate (2.63 mL, 23.8 mmol, 1.1 eq.) was added. The mixture was stirred at r.t. for 18 hours. The reaction mixture was poured in water (150 mL). The mixture was extracted with AcOEt (2×200 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash master (column: 340 g, flow: 90 mL/min, Heptane to Heptane+50% EtOAc) to yield the title product as an yellow oil.
Name
(±)-1-(5-chloro-2-hydroxy-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture under N2 of (±)-1-(2-allyloxy-5-chloro-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (10.35 g, 26.8 mmol, 1.00 eq.), 1,3-dimethylbarbituric acid (8.38 g, 53.6 mmol, 2.00 eq.) and tetrakis(triphenylphosphine) palladium (0) (1.55 g, 1.34 mmol, 0.05 eq.) in MeOH (300 mL) was stirred at r.t. for 5 hours. The mixture was partitioned between AcOEt (250 mL) and water (250 mL). The layers were separated and the aq. phase was extracted with AcOEt (2×100 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×250 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash master (column: 340 g, flow: 90 mL/min, Heptane to Heptane+50% AcOEt) to give the desired phenol 30.
Name
(±)-1-(2-allyloxy-5-chloro-phenyl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindoline
Reactant of Route 2
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Reactant of Route 3
Isoindoline
Reactant of Route 4
Isoindoline
Reactant of Route 5
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Reactant of Route 6
Isoindoline

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